molecular formula C18H17N5O3S B4319995 N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B4319995
M. Wt: 383.4 g/mol
InChI Key: PKTJWQWVIJVEFW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that features a benzothiadiazole core, a nitro group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The nitro group is then introduced via nitration reactions, and the piperidine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with various biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide is unique due to the combination of its benzothiadiazole core, nitro group, and piperidine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-18(19-13-5-4-6-14-17(13)21-27-20-14)12-7-8-15(16(11-12)23(25)26)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTJWQWVIJVEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide

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